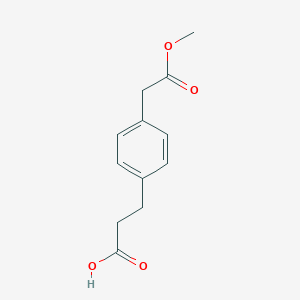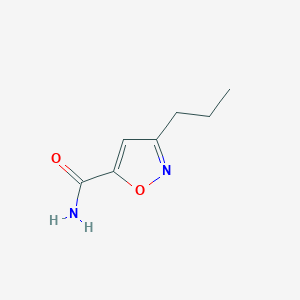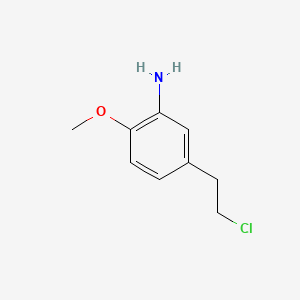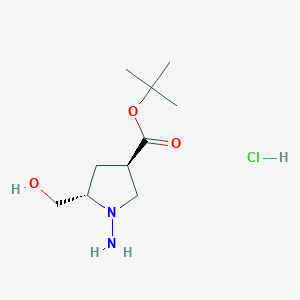
4-(2-methoxy-2-oxoethyl)Benzenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid typically involves the esterification of 4-(2-methoxy-2-oxoethyl)benzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-2-oxoethyl)benzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(2-methoxy-2-oxoethyl)benzoic acid
Reduction: Corresponding alcohol derivative
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxy-2-oxoethyl)benzenepropanoic acid has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biochemical studies to understand metabolic pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-(Methoxycarbonyl)benzeneacetic acid methyl ester: Similar structure with a methoxycarbonyl group.
Methyl 4-methoxycarbonylphenylacetate: Another ester with a similar functional group.
This comprehensive overview provides a detailed understanding of 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-[4-(2-methoxy-2-oxoethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)8-10-4-2-9(3-5-10)6-7-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
InChI Key |
JPAPZDGQSGWQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)


![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)

![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)

![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)

